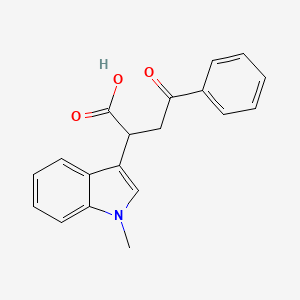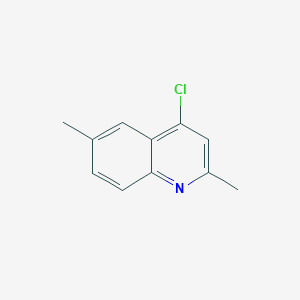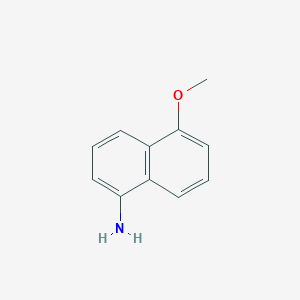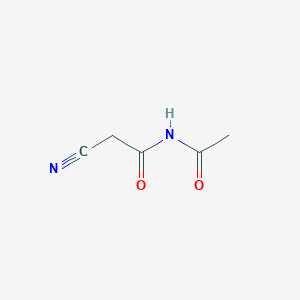
4-Amino-7-methoxy-2-methylquinoline
Vue d'ensemble
Description
The compound 4-Amino-7-methoxy-2-methylquinoline is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of an amino group at the 4-position and a methoxy group at the 7-position, along with a methyl group at the 2-position, suggests that this compound could have interesting chemical and biological characteristics worth exploring.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step procedures starting from commercially available anilines. For instance, the synthesis of 4-amino-8-methylquinolines with hydroxy- or methoxy-groups at the 5- and 6-positions has been achieved through a six-step process . Although the exact synthesis of 4-Amino-7-methoxy-2-methylquinoline is not detailed in the provided papers, similar synthetic strategies could potentially be applied. The synthesis of related compounds often requires careful selection of starting materials and reaction conditions to introduce the desired substituents at specific positions on the quinoline nucleus.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a benzene ring fused to a pyridine ring. Substituents on the quinoline nucleus, such as amino, methoxy, and methyl groups, can significantly influence the compound's electronic distribution, conformation, and overall reactivity. The position of these substituents is crucial for the biological activity of the compound. For example, the structure of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one was confirmed by synthesis and used as a relay compound in further reactions .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, chlorination, and treatment with ammonia, as seen in the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one . These reactions are essential for constructing the quinoline core and introducing different functional groups. The reactivity of the amino group, in particular, allows for further derivatization and the formation of new bonds, which can be exploited in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like 4-Amino-7-methoxy-2-methylquinoline are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. These properties are important for the compound's biological activity and its interaction with biological targets. For example, the novel 4-aminoquinolines synthesized in one study exhibited antibacterial activity, which could be attributed to their structural features . Additionally, the cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones showed that substituents on the quinone nucleus significantly impact the compound's potency against various human tumor cell lines .
Applications De Recherche Scientifique
Antimicrobial Activities
4-Amino-7-methoxy-2-methylquinoline and its derivatives have been investigated for their antimicrobial properties. Meyer et al. (2001) synthesized 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups, demonstrating slight antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential for these compounds in developing new antimicrobial agents. Similarly, Thomas et al. (2010) explored the antimicrobial activities of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives, showing that most compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, indicating their potential in medical applications (Meyer et al., 2001; Thomas et al., 2010).
Anticancer Research
The potential anticancer properties of 4-Amino-7-methoxy-2-methylquinoline derivatives have also been a subject of research. Kubica et al. (2018) synthesized new derivatives of 7-amino-4-methylquinolin-2(1H)-one and evaluated their anticancer activity. The compounds showed selective activity against cancer cells, with varying efficacies across different cancer types. Some of the synthesized compounds exhibited the ability to inhibit cancer cell migration, indicating their potential use in cancer therapy (Kubica et al., 2018).
Tubulin Polymerization Inhibition
Research by Wang et al. (2014) focused on modifying the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in lead compounds to produce 4-(N-cycloamino)quinazolines, which were evaluated for their ability to inhibit tubulin polymerization. One of the compounds, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, demonstrated high in vitro cytotoxic activity and significant potency against tubulin assembly, indicating its potential as a novel class of tumor-vascular disrupting agents (Wang et al., 2014).
Foodborne Bacteria Inhibition
Kim et al. (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues, including 4-Amino-7-methoxy-2-methylquinoline, against foodborne bacteria. The study aimed to develop natural preservatives from these compounds, showing significant antimicrobial activity and potential for use in food safety applications (Kim et al., 2014).
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for drug discovery . Therefore, the future directions of “4-Amino-7-methoxy-2-methylquinoline” could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers, and its specific targets are still under investigation .
Mode of Action
As a quinoline derivative, it may interact with its targets in a manner similar to other quinoline-based compounds . .
Biochemical Pathways
Quinoline derivatives have been found to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
As a unique chemical provided to early discovery researchers, its specific effects at the molecular and cellular level are still under investigation .
Propriétés
IUPAC Name |
7-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-5-10(12)9-4-3-8(14-2)6-11(9)13-7/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEFIEPUGGZAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497035 | |
| Record name | 7-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-7-methoxy-2-methylquinoline | |
CAS RN |
66735-41-9 | |
| Record name | 7-Methoxy-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80497035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-7-methoxy-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





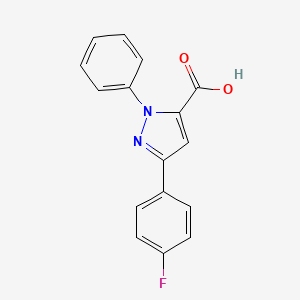
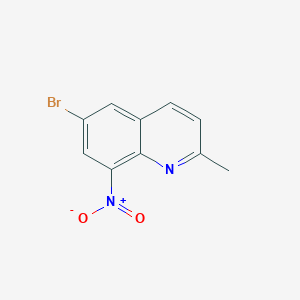
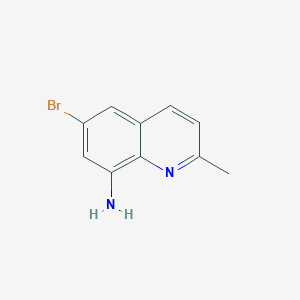
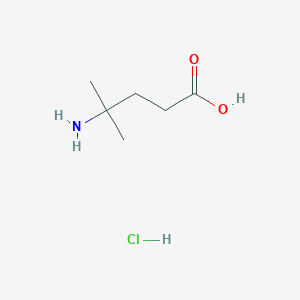


![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)
